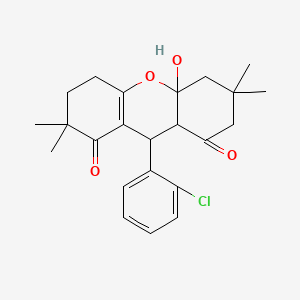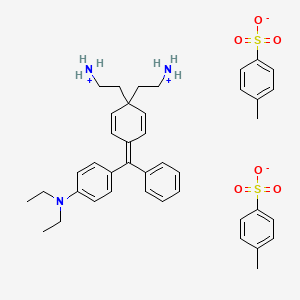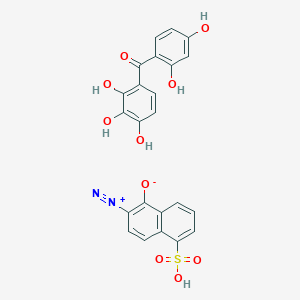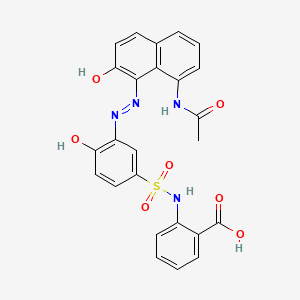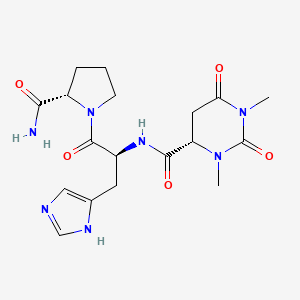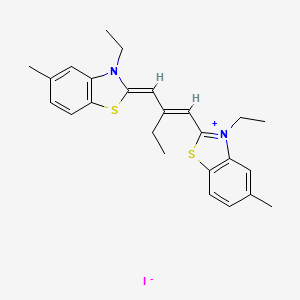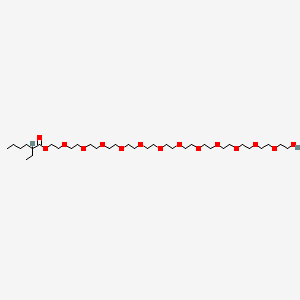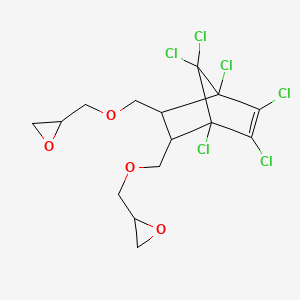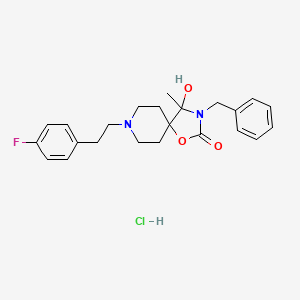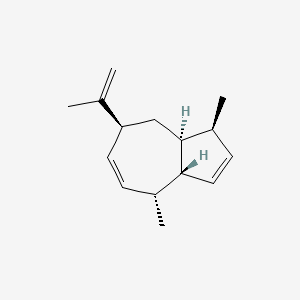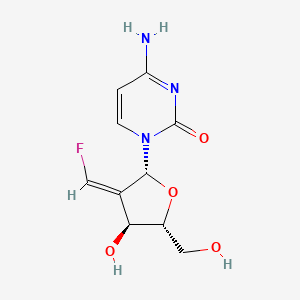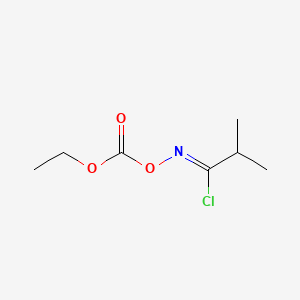
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom and a methyl group attached to the carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for temperature control and reagent addition ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted imidoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and amine.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: Used in substitution reactions to form imidoyl derivatives.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed
Substituted Imidoyl Derivatives: Formed from substitution reactions.
Carboxylic Acid and Amine: Formed from hydrolysis reactions.
Amine: Formed from reduction reactions.
Applications De Recherche Scientifique
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Used in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride involves its reactivity with nucleophiles. The ethoxycarbonyl group enhances the electrophilicity of the imidoyl chloride, making it more reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations to form new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((Methoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
- N-((Butoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
- N-((Isopropoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
Uniqueness
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride is unique due to the presence of the ethoxycarbonyl group, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis compared to its analogs with different alkoxycarbonyl groups.
Propriétés
Numéro CAS |
127080-02-8 |
|---|---|
Formule moléculaire |
C7H12ClNO3 |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
[(Z)-(1-chloro-2-methylpropylidene)amino] ethyl carbonate |
InChI |
InChI=1S/C7H12ClNO3/c1-4-11-7(10)12-9-6(8)5(2)3/h5H,4H2,1-3H3/b9-6- |
Clé InChI |
YQYHOEKQWDMNLD-TWGQIWQCSA-N |
SMILES isomérique |
CCOC(=O)O/N=C(/C(C)C)\Cl |
SMILES canonique |
CCOC(=O)ON=C(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


